N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 2415468-58-3
VCID: VC5050406
InChI: InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
SMILES: CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC
Molecular Formula: C13H17FN2O4
Molecular Weight: 284.287

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide

CAS No.: 2415468-58-3

Cat. No.: VC5050406

Molecular Formula: C13H17FN2O4

Molecular Weight: 284.287

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide - 2415468-58-3

Specification

CAS No. 2415468-58-3
Molecular Formula C13H17FN2O4
Molecular Weight 284.287
IUPAC Name N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)oxamide
Standard InChI InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key JYTBXHXPHUWEFA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC

Introduction

Synthesis and Derivatives

The synthesis of N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide typically involves:

  • Amidation Reaction:

    • Reacting an ethanediamine derivative with a fluoro-methylbenzoyl chloride under controlled conditions.

  • Protection of Functional Groups:

    • The dimethoxyethyl group can be introduced using dimethoxyacetaldehyde in the presence of a base.

  • Purification:

    • The product is purified by recrystallization or chromatography.

Potential Applications

4.1 Pharmaceutical Development:

  • Compounds with similar structures are often investigated for their biological activities, such as:

    • Anti-inflammatory properties.

    • Antitumor activity.

    • Enzyme inhibition.

4.2 Material Science:

  • The fluorinated aromatic group may contribute to unique electronic or photophysical properties, making it a candidate for specialized materials.

Analytical Data

TechniqueExpected Observations
NMR (Proton)Peaks corresponding to methoxy groups (~3.5 ppm) and aromatic protons (~7 ppm).
Mass Spectrometry (MS)Molecular ion peak at m/z=243m/z = 243.
Infrared (IR)Characteristic amide peaks (~1650 cm1^{-1}) and C-F stretch (~1100 cm1^{-1}).

Limitations and Challenges

  • The compound's stability under various conditions (e.g., light, heat, moisture) needs further investigation.

  • Limited data on its toxicity or pharmacokinetics restricts its immediate application in drug development.

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